4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide
Description
Chemical Classification and Structural Features
This compound belongs to the distinguished class of 1,2,4-triazole derivatives, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. The compound exists under the Chemical Abstracts Service registry number 1803603-86-2 and possesses the molecular formula C5H9IN4 with a molecular weight of 252.06 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 4-cyclopropyl-1,2,4-triazol-3-amine; hydroiodide, reflecting its systematic nomenclature based on the triazole core structure.
The structural architecture of this compound encompasses several distinctive features that contribute to its chemical and biological properties. The triazole ring system adopts a planar configuration with the three nitrogen atoms positioned at the 1, 2, and 4 positions, creating a highly stable aromatic system. The 1,2,4-triazole ring may exist in equilibrium between two tautomeric forms: the 1H-form and 4H-form, with calculated energy differences supporting preference for the 1H tautomer over the 4H tautomer. The cyclopropyl substituent attached at the N4 position introduces significant steric constraints and electronic effects that influence the compound's reactivity and binding interactions.
The Standard InChI Key for this compound is TVPMCYDMNGHZRF-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical identification. The canonical SMILES representation C1CC1N2C=NN=C2N.I illustrates the connectivity pattern, showing the cyclopropyl group (C1CC1) attached to the triazole nitrogen, the amino group at position 3, and the iodide counterion. The amino functionality at the 3-position significantly influences the compound's hydrogen bonding capabilities and potential biological interactions.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C5H9IN4 |
| Molecular Weight | 252.06 g/mol |
| Chemical Abstracts Service Number | 1803603-86-2 |
| Standard InChI Key | TVPMCYDMNGHZRF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C=NN=C2N.I |
The collision cross section data for various adduct forms provides valuable insights into the compound's gas-phase behavior and mass spectrometric characteristics. The [M+H]+ adduct exhibits a predicted collision cross section of 130.1 Ų, while the [M+Na]+ adduct shows 141.3 Ų, indicating the compound's favorable ionization properties for analytical characterization. These spectroscopic parameters are essential for quality control and structural confirmation in research applications.
Historical Context and Research Significance
The development of 1,2,4-triazole derivatives has undergone significant evolution over the past several decades, with these compounds emerging as privileged scaffolds in medicinal chemistry due to their exceptional biological activity profiles. The 1,2,4-triazole pharmacophore has notably replaced the previously widely used imidazole pharmacophore in systemically active azoles, primarily due to lower toxicity and higher bioavailability of triazole derivatives, as well as increased specificity for fungal cytochrome p450 and reduced impact on human sterol synthesis.
Research into triazole compounds has demonstrated their incorporation into a wide variety of therapeutically important agents available in clinical therapy, including itraconazole, posaconazole, and voriconazole for antifungal applications, ribavirin for antiviral treatment, rizatriptan for antimigraine therapy, alprazolam for anxiolytic effects, trazodone for antidepressant activity, and letrozole and anastrozole for antitumoral applications. This extensive therapeutic application range underscores the versatility and importance of the triazole scaffold in drug discovery and development.
The synthesis methods of 1,2,3-triazoles and 1,2,4-triazoles have been extensively reviewed, summarizing synthetic approaches from various nitrogen sources developed over the past 20 years. These methodologies have enabled the preparation of structurally diverse triazole derivatives, including compounds with cyclopropyl substituents that introduce unique steric and electronic properties. The development of efficient synthetic routes has been crucial for advancing research into triazole-based compounds and their potential applications.
Contemporary research has revealed that 1,2,4-triazole derivatives demonstrate comprehensive biological activities including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic properties. The antibacterial activity of 1,2,4-triazoles has received particular attention, with researchers demonstrating significant potency against both gram-positive and gram-negative bacterial strains. These findings have positioned triazole derivatives as important scaffolds for addressing the global challenge of antimicrobial resistance.
Relevance in Heterocyclic Chemistry
The significance of this compound extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic chemistry principles. Five-membered ring heterocycles, particularly those containing multiple nitrogen atoms, have established themselves as essential building blocks in pharmaceutical chemistry due to their ability to participate in diverse intermolecular interactions. The triazole ring system exhibits exceptional thermal stability and resistance to acidic conditions, while remaining insensitive to redox reactions, hydrolysis, and enzymatic degradation.
The incorporation of the cyclopropyl group introduces additional complexity to the heterocyclic system, creating unique steric environments that can significantly influence biological activity and selectivity profiles. Research has demonstrated that cyclopropyl substituents can enhance binding affinity and specificity in various biological targets, making them valuable structural elements in drug design. The three-membered cyclopropyl ring imposes conformational constraints that can lock the molecule into preferred orientations for optimal target interaction.
Modern drug discovery efforts have increasingly recognized five-membered ring heterocycles as established bioisosteres of the amide bond. The 1,2,4-triazole group has proven particularly effective as an amide replacement, with research demonstrating that this substitution can improve potency and metabolic stability in various therapeutic contexts. Crystallographic evidence has shown that 1,2,4-triazole groups can effectively replace amide functionalities in forming key hydrogen bonds with target proteins, maintaining essential binding interactions while potentially offering improved pharmacological properties.
The amino functionality at the 3-position of the triazole ring provides additional opportunities for hydrogen bonding and electrostatic interactions with biological targets. Structure-activity relationship studies have consistently shown that the presence and positioning of amino groups on triazole rings play crucial roles in determining biological activity profiles. The combination of the amino group with the cyclopropyl substituent creates a unique molecular architecture that can engage in both hydrophobic and hydrophilic interactions with target proteins.
| Heterocyclic Property | Significance |
|---|---|
| Thermal Stability | Resistant to high temperatures and harsh conditions |
| Acid Resistance | Stable under acidic physiological conditions |
| Enzymatic Resistance | Insensitive to enzymatic degradation |
| Hydrogen Bonding | Multiple nitrogen atoms enable diverse interactions |
| Amide Bioisosterism | Can replace amide groups while maintaining activity |
The relevance of this compound in contemporary heterocyclic chemistry is further emphasized by its potential applications in materials science and catalysis. Triazole derivatives have found utility as ligands in coordination chemistry, components in metal-organic frameworks, and building blocks for functional materials. The unique electronic properties of the triazole ring, combined with the steric effects of the cyclopropyl group, position this compound as a valuable synthetic intermediate for accessing more complex heterocyclic architectures.
Research into triazole-based compounds continues to expand, with new synthetic methodologies enabling access to previously inaccessible structural variants. The development of click chemistry approaches has revolutionized triazole synthesis, providing efficient and selective routes to diverse triazole derivatives. These advances have facilitated the exploration of structure-activity relationships and the optimization of triazole-based compounds for various applications.
Properties
IUPAC Name |
4-cyclopropyl-1,2,4-triazol-3-amine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.HI/c6-5-8-7-3-9(5)4-1-2-4;/h3-4H,1-2H2,(H2,6,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPMCYDMNGHZRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NN=C2N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from appropriate carboxylic acid or ester precursors, which are converted through hydrazine derivatives and cyclization steps to form the triazole core. The cyclopropyl substituent is introduced via cyclopropanecarbonyl chloride or related cyclopropyl reagents. The final hydroiodide salt is formed by treatment with hydroiodic acid or equivalents.
Detailed Preparation Steps
The preparation can be outlined based on the reported synthetic sequences, focusing on the key intermediates and reagents:
| Step | Reaction | Reagents and Conditions | Outcome |
|---|---|---|---|
| 1 | Esterification of carboxylic acid to ester | Acid + alcohol, acidic catalyst | Ester intermediate |
| 2 | Reaction with hydrazine monohydrate | Hydrazine monohydrate, EtOH, 80°C, 24 h | Acylhydrazine intermediate |
| 3 | Conversion to hydrazide and cyclization | Hydrazine monohydrate, WSCD·HCl, HOBt·H2O, CH2Cl2, room temp, overnight | Cyclized triazole intermediate |
| 4 | Introduction of cyclopropyl group | Reaction with N-cyclopropylcyclopropanecarboxamide and methyl trifluoromethanesulfonate, triethylamine, toluene, 60°C to 100°C, 2 days | Cyclopropyl-substituted triazole |
| 5 | Formation of hydroiodide salt | Treatment with 4 M HCl in EtOAc or hydroiodic acid | Hydroiodide salt of 4-cyclopropyl-4H-1,2,4-triazol-3-amine |
This sequence is adapted from detailed studies on triazole derivatives with cyclopropyl substitution, emphasizing the critical cyclization and alkylation steps to install the cyclopropyl moiety on the triazole ring.
Reaction Conditions and Purification
- Hydrazine monohydrate is used in ethanol at elevated temperature (80°C) for 24 hours to form acylhydrazine intermediates.
- Cyclization reactions are often performed in dichloromethane with coupling agents such as WSCD·HCl and HOBt·H2O at room temperature overnight.
- Alkylation with methyl trifluoromethanesulfonate and triethylamine in toluene at temperatures ranging from 60°C to 110°C over extended periods (up to 2 days) is crucial for cyclopropyl group incorporation.
- Final purification is achieved by column chromatography using chloroform-methanol mixtures.
- The hydroiodide salt is prepared by stirring the free base with hydroiodic acid or acidified ethyl acetate solutions, followed by concentration to yield the stable salt form.
Research Findings and Optimization
- The cyclopropyl group at the 4-position of the triazole ring was found to be the most suitable substituent for biological activity, indicating the necessity of this bulky group for optimal function.
- Attempts to replace the cyclopropyl group with smaller alkyl groups like methyl resulted in decreased activity, underscoring the importance of steric bulk at this position.
- Reaction yields for key steps such as hydrazine condensation and cyclization are generally high (up to 89% for acylhydrazine formation).
- The use of methyl trifluoromethanesulfonate as an alkylating agent is critical for efficient cyclopropyl installation.
- Temperature control during alkylation and cyclization steps significantly affects the reaction outcome and purity of the final product.
- The hydroiodide salt form enhances solubility and stability, facilitating further biological evaluation and applications.
Summary Table of Key Reagents and Conditions
| Synthetic Step | Key Reagents | Solvent | Temperature | Time | Yield / Notes |
|---|---|---|---|---|---|
| Esterification | Carboxylic acid, alcohol | Various | Room temp to reflux | Hours | Standard esterification |
| Hydrazine reaction | Hydrazine monohydrate | Ethanol | 80°C | 24 h | ~89% yield for acylhydrazine |
| Cyclization | WSCD·HCl, HOBt·H2O | CH2Cl2 | Room temp | Overnight | Efficient cyclization |
| Cyclopropyl introduction | N-cyclopropylcyclopropanecarboxamide, methyl trifluoromethanesulfonate, Et3N | Toluene | 60–110°C | 2 days | Crucial step for substitution |
| Salt formation | Hydroiodic acid or 4 M HCl in EtOAc | EtOAc | Room temp | 30 min | Formation of hydroiodide salt |
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other amine derivatives.
Substitution: It can undergo substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like water or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The triazol-3-amine scaffold is highly versatile, with substituents at the 4-position significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- The cyclopropyl group introduces steric and electronic effects that enhance metabolic stability compared to linear alkyl chains (e.g., ethyl or propyl) .
- Arylthio substituents (e.g., benzylthio in the MetAP2 inhibitor) drastically improve enzyme-binding affinity, highlighting the role of sulfur in coordination chemistry .
Hydroiodide Salts :
Key Findings:
- The cyclopropyl group may reduce off-target interactions compared to phenylthio derivatives .
- Safety Considerations : Amitrole’s withdrawal underscores the need for rigorous toxicity profiling of triazole derivatives, particularly for agricultural use .
Biological Activity
4-Cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide is a triazole derivative with a unique cyclopropyl group that enhances its biological activity. This compound has garnered interest due to its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents.
- Molecular Formula : CHIN
- Molecular Weight : 252.06 g/mol
- IUPAC Name : 4-cyclopropyl-1,2,4-triazol-3-amine; hydroiodide
The biological activity of 1,2,4-triazoles, including this compound, primarily involves:
- Intermolecular Interactions : These compounds interact with biological receptors through hydrogen bonding and dipole interactions, which are crucial for their pharmacological effects.
- Biochemical Pathways : They influence various biochemical pathways, exhibiting a broad spectrum of activities such as antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:
- Antibacterial Effects : The compound demonstrates effectiveness against various bacterial strains. A study reported an IC value indicating potent antibacterial activity comparable to established antibiotics .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied:
- Cytotoxicity : The compound has shown cytotoxic effects in several cancer cell lines. For example, it was tested against HT29 (colon cancer) and Jurkat (T-cell leukemia) cells with promising results indicating selective cytotoxicity .
Case Studies
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various triazole derivatives including this compound. Results indicated that this compound had a lower Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria compared to other similar compounds .
- Anticancer Research : In a recent study focusing on the structure-activity relationship (SAR) of triazole derivatives, this compound was identified as having significant growth-inhibitory effects on cancer cell lines with mechanisms involving apoptosis induction .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC Value |
|---|---|---|---|
| This compound | Structure | Antibacterial & Anticancer | Varies by cell type |
| 4H-1,2,4-Triazol-3-amines | Similar core structure | Variable activities | Higher IC values |
| 4-Propyltiazole derivatives | Different side chains | Antifungal & Antiviral | Lower potency than triazoles |
Q & A
Q. What are the established synthetic routes for 4-cyclopropyl-4H-1,2,4-triazol-3-amine hydroiodide, and how can intermediates be characterized?
A common approach involves coupling cyclopropanamine with halogenated triazole precursors under basic conditions. For example, cesium carbonate and copper(I) bromide in dimethyl sulfoxide (DMSO) at 35°C can facilitate nucleophilic substitution, followed by purification via acid-base extraction and chromatography . Key intermediates should be characterized using H/C NMR to confirm cyclopropyl integration (e.g., δ 0.5–1.5 ppm for cyclopropyl protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight .
Q. What spectroscopic methods are critical for confirming the structure of this compound?
- H NMR : Identify cyclopropyl protons (multiplet, δ 0.5–1.5 ppm) and triazole NH (broad singlet, δ 5.5–6.5 ppm).
- C NMR : Confirm sp carbons in the triazole ring (δ 140–160 ppm) and cyclopropyl carbons (δ 6–12 ppm).
- HRMS : Validate the molecular ion peak (e.g., [M+H]) with <2 ppm error .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC-UV.
- Thermogravimetric analysis (TGA) : Determine decomposition temperature under nitrogen atmosphere. Hydroiodide salts typically show stability up to 150°C but may degrade in acidic/aqueous media .
Q. What solvents are optimal for solubility testing, and how does structural modification influence solubility?
Test solubility in polar aprotic solvents (DMSO, DMF), alcohols (MeOH, EtOH), and water. The hydroiodide salt may exhibit limited aqueous solubility due to its ionic nature. To improve solubility, consider replacing iodide with more hydrophilic counterions (e.g., chloride) or introducing sulfonyl groups .
Q. What safety precautions are necessary when handling this compound?
- Use fume hoods and personal protective equipment (PPE) due to uncharacterized toxicological hazards.
- Avoid inhalation/contact with skin; in case of exposure, rinse with water and consult a physician immediately. Store in a dry, inert atmosphere away from strong oxidizers .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for synthesizing derivatives?
Apply quantum chemical calculations (e.g., DFT) to predict transition states and energetics of cyclopropane ring formation. Tools like Gaussian or ORCA can model steric effects of the cyclopropyl group on triazole reactivity. Pair computational data with experimental screening (e.g., varying bases, solvents) to validate predicted pathways .
Q. What strategies improve reaction yields in large-scale synthesis?
- Catalyst optimization : Screen copper(I) salts (e.g., CuBr vs. CuI) to enhance coupling efficiency.
- Solvent effects : Test polar aprotic solvents (DMSO vs. DMF) for better intermediate solubility.
- Purification : Replace column chromatography with recrystallization using ethyl acetate/hexane mixtures to reduce product loss .
Q. How can derivatization at the triazole NH2_22 position enhance biological activity?
Q. What advanced spectroscopic techniques resolve ambiguities in substituent effects?
- 2D NMR (COSY, HSQC) : Map coupling between cyclopropyl and triazole protons to confirm regiochemistry.
- X-ray crystallography : Resolve crystal structure to unambiguously assign bond angles and confirm iodide counterion placement .
Q. How should researchers address contradictions in reported synthetic yields or spectral data?
- Reproducibility checks : Verify reaction conditions (e.g., anhydrous solvents, inert atmosphere).
- Data cross-validation : Compare NMR shifts with structurally analogous compounds (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine) to identify outliers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
